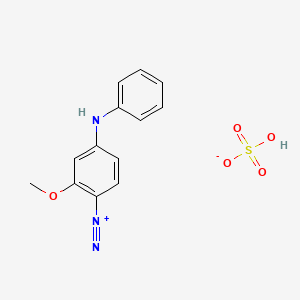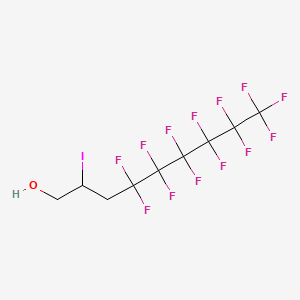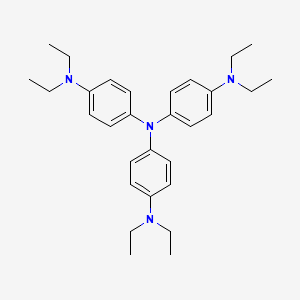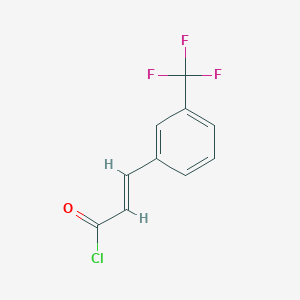
trans-3-(Trifluoromethyl)cinnamoyl chloride
Overview
Description
trans-3-(Trifluoromethyl)cinnamoyl chloride: is an organic compound with the chemical formula C10H6ClF3O and a molecular weight of 234.6 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is sensitive to moisture and light .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cinnamic Acid Route: Cinnamic acid is reacted with trifluoroformic acid in the presence of an acidic catalyst, such as sulfuric acid, to obtain m-trifluoromethyl cinnamic acid.
Thionyl Chloride Route: m-Trifluoromethylcinnamic acid is then reacted with thionyl chloride to give trans-3-(Trifluoromethyl)cinnamoyl chloride.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-3-(Trifluoromethyl)cinnamoyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Amides: Reaction with amines forms amides.
Esters: Reaction with alcohols forms esters.
Thioesters: Reaction with thiols forms thioesters.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: trans-3-(Trifluoromethyl)cinnamoyl chloride is used as an intermediate in the synthesis of biologically active compounds.
Biology and Medicine:
Drug Synthesis: It is utilized in the synthesis of various pharmaceutical compounds due to its ability to form amides and esters.
Industry:
Organic Photoelectric Materials: The compound is used in the synthesis of organic photoelectric materials.
Pesticide Synthesis: It is also employed in the synthesis of pesticides.
Mechanism of Action
The mechanism of action of trans-3-(Trifluoromethyl)cinnamoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in the synthesis of various derivatives, where the acyl chloride group is replaced by other functional groups .
Comparison with Similar Compounds
- trans-3-(Trifluoromethyl)phenylacryloyl chloride
- trans-3-(Trifluoromethyl)phenylprop-2-enoyl chloride
- 3-[(1E)-3-Chloro-3-oxoprop-1-en-1-yl]benzotrifluoride
Uniqueness: trans-3-(Trifluoromethyl)cinnamoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other cinnamoyl chlorides .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)5-4-7-2-1-3-8(6-7)10(12,13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSKTQYEWJJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345907 | |
| Record name | 3-(Trifluoromethyl)cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-91-5 | |
| Record name | 3-(Trifluoromethyl)cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


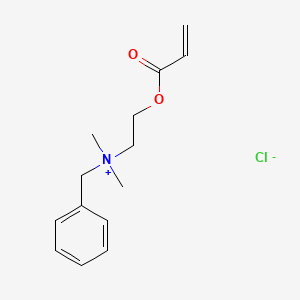
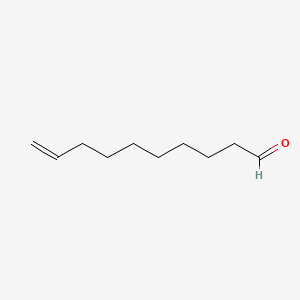



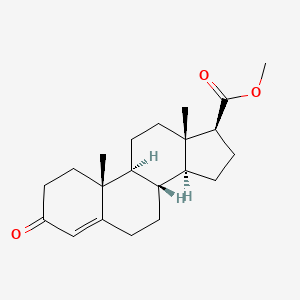



![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1583503.png)
